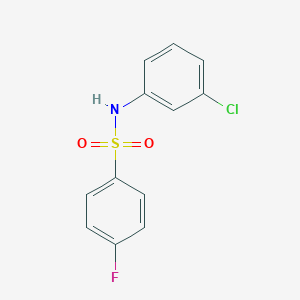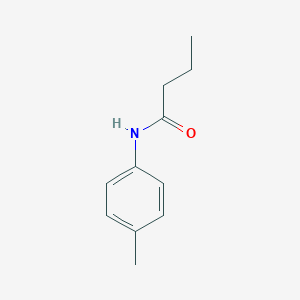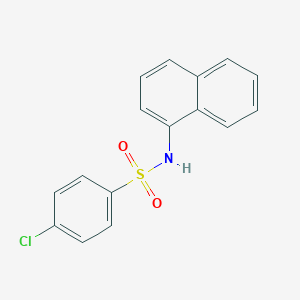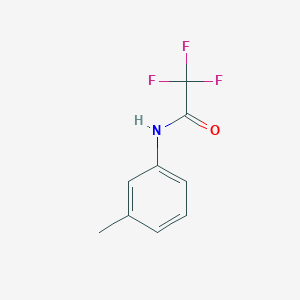![molecular formula C17H14N2 B182657 4-[(E)-2-quinolin-6-ylethenyl]aniline CAS No. 54-82-0](/img/structure/B182657.png)
4-[(E)-2-quinolin-6-ylethenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-quinolin-6-ylethenyl]aniline, also known as LY411575, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of gamma-secretase inhibitors, which are compounds that inhibit the activity of gamma-secretase, an enzyme involved in the processing of amyloid precursor protein (APP) that is associated with Alzheimer's disease.
Mecanismo De Acción
4-[(E)-2-quinolin-6-ylethenyl]aniline is a selective inhibitor of gamma-secretase, an enzyme that cleaves APP to produce Aβ peptides. By inhibiting gamma-secretase, 4-[(E)-2-quinolin-6-ylethenyl]aniline reduces the production of Aβ peptides, which are believed to be toxic to neurons and contribute to the development of Alzheimer's disease. In addition to its effects on Aβ production, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation and proliferation.
Efectos Bioquímicos Y Fisiológicos
4-[(E)-2-quinolin-6-ylethenyl]aniline has been shown to reduce the production of Aβ peptides in vitro and in vivo, and to improve cognitive function in animal models of Alzheimer's disease. In addition to its effects on Aβ production, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease. However, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been associated with adverse effects such as gastrointestinal toxicity, liver toxicity, and skin toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(E)-2-quinolin-6-ylethenyl]aniline is a useful tool for studying the role of gamma-secretase in the pathogenesis of Alzheimer's disease and other diseases. However, its use in lab experiments is limited by its toxicity and potential for off-target effects. In addition, the effects of 4-[(E)-2-quinolin-6-ylethenyl]aniline on other gamma-secretase substrates such as Notch may complicate the interpretation of experimental results.
Direcciones Futuras
Future research on 4-[(E)-2-quinolin-6-ylethenyl]aniline and other gamma-secretase inhibitors will focus on improving their efficacy and reducing their toxicity. In addition, the development of more selective inhibitors of gamma-secretase and other enzymes involved in the processing of APP may provide new therapeutic options for Alzheimer's disease and other diseases associated with aberrant APP processing. Finally, the identification of biomarkers that can predict the response to gamma-secretase inhibitors may help to identify patients who are most likely to benefit from these drugs.
Métodos De Síntesis
The synthesis of 4-[(E)-2-quinolin-6-ylethenyl]aniline involves the reaction of 2-amino-6-chloroquinoline with (E)-3-(4-aminophenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography to yield 4-[(E)-2-quinolin-6-ylethenyl]aniline.
Aplicaciones Científicas De Investigación
4-[(E)-2-quinolin-6-ylethenyl]aniline has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Gamma-secretase inhibitors such as 4-[(E)-2-quinolin-6-ylethenyl]aniline have been shown to reduce the production of amyloid beta (Aβ) peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease. In addition to Alzheimer's disease, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been studied for its potential therapeutic applications in cancer, inflammation, and cardiovascular disease.
Propiedades
Número CAS |
54-82-0 |
|---|---|
Nombre del producto |
4-[(E)-2-quinolin-6-ylethenyl]aniline |
Fórmula molecular |
C17H14N2 |
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
4-[(E)-2-quinolin-6-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-8-5-13(6-9-16)3-4-14-7-10-17-15(12-14)2-1-11-19-17/h1-12H,18H2/b4-3+ |
Clave InChI |
RQJHZUPUOIVGNP-ONEGZZNKSA-N |
SMILES isomérico |
C1=CC2=C(C=CC(=C2)/C=C/C3=CC=C(C=C3)N)N=C1 |
SMILES |
C1=CC2=C(C=CC(=C2)C=CC3=CC=C(C=C3)N)N=C1 |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C=CC3=CC=C(C=C3)N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



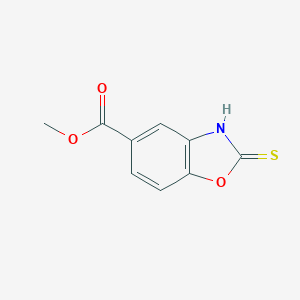
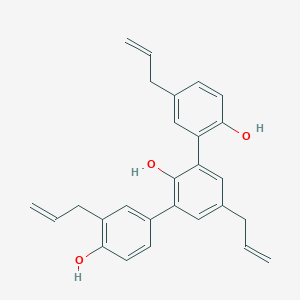
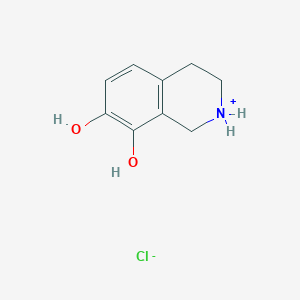
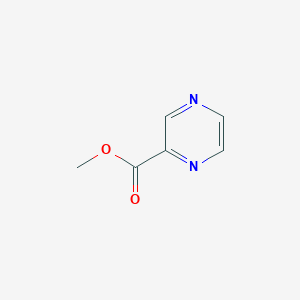
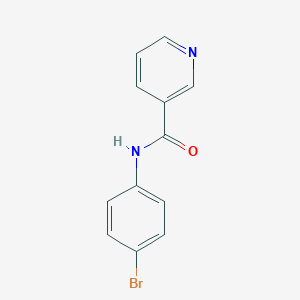
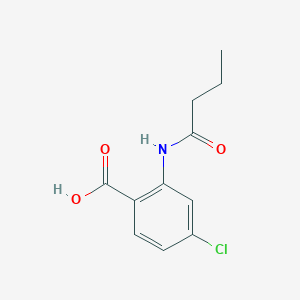
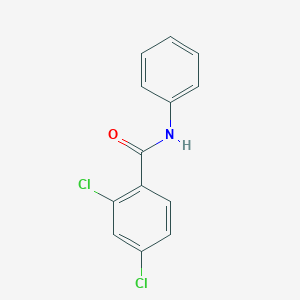
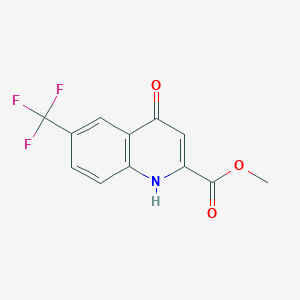
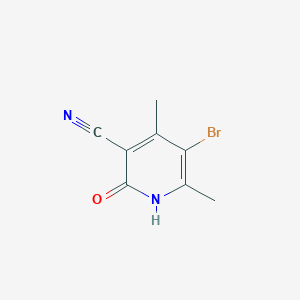
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)
